molecular formula C6H15NO B1527073 2-(Aminomethyl)-3-methylbutan-1-ol CAS No. 718633-43-3

2-(Aminomethyl)-3-methylbutan-1-ol

Cat. No.: B1527073
CAS No.: 718633-43-3
M. Wt: 117.19 g/mol
InChI Key: JUZQUSSFETVSOF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylbutan-1-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol featuring an aminomethyl group attached to the second carbon of a 3-methylbutan-1-ol backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Keto-Compounds: One common synthetic route involves the reduction of 2-(aminomethyl)-3-methylbutanone using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydroamination of Alkenes: Another method is the hydroamination of 3-methyl-1-butene with ammonia in the presence of a suitable catalyst, such as a transition metal complex.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through catalytic hydrogenation of the corresponding ketone or aldehyde. This process is favored for its efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can undergo reduction reactions, often resulting in the formation of amines or other reduced derivatives.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: LiAlH4, NaBH4, and mild conditions.

  • Substitution: Halides, strong nucleophiles, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-(aminomethyl)-3-methylbutanal or 2-(aminomethyl)-3-methylbutanoic acid.

  • Reduction: 2-(aminomethyl)-3-methylbutylamine.

  • Substitution: Various amines or halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methylbutan-1-ol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, acting as a substrate or inhibitor. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine

  • 4-(Aminomethyl)benzoic acid

  • 2-Pyridinemethanamine

Uniqueness: 2-(Aminomethyl)-3-methylbutan-1-ol is unique due to its secondary alcohol functionality and the presence of the aminomethyl group, which imparts distinct chemical reactivity compared to similar compounds. Its versatility in various reactions and applications sets it apart from other aminomethyl derivatives.

Properties

IUPAC Name

2-(aminomethyl)-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZQUSSFETVSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718633-43-3
Record name 2-(aminomethyl)-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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